molecular formula C23H25N5O B12770149 5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone CAS No. 104257-57-0

5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone

Cat. No.: B12770149
CAS No.: 104257-57-0
M. Wt: 387.5 g/mol
InChI Key: VXPVXWMVOLPXSL-MOHJPFBDSA-N
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Description

3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is further modified with morpholinylmethyl and phenyl groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The morpholinylmethyl and phenyl groups are then introduced through nucleophilic substitution reactions, often using morpholine and phenyl halides as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

CAS No.

104257-57-0

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-6-phenyl-N-[(Z)-1-phenylethylideneamino]pyridazin-3-amine

InChI

InChI=1S/C23H25N5O/c1-18(19-8-4-2-5-9-19)24-25-22-16-21(17-28-12-14-29-15-13-28)23(27-26-22)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,25,26)/b24-18-

InChI Key

VXPVXWMVOLPXSL-MOHJPFBDSA-N

Isomeric SMILES

C/C(=N/NC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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